molecular formula C7H3F6NO B2724377 2-fluoro-5-(pentafluoroethoxy)pyridine CAS No. 2287270-59-9

2-fluoro-5-(pentafluoroethoxy)pyridine

Cat. No.: B2724377
CAS No.: 2287270-59-9
M. Wt: 231.097
InChI Key: LKSCEIVOTVOCGP-UHFFFAOYSA-N
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Description

2-fluoro-5-(pentafluoroethoxy)pyridine: is a fluorinated pyridine derivative with the molecular formula C7H3F6NO and a molecular weight of 231.1 g/mol . This compound is characterized by the presence of both fluorine and pentafluoroethoxy groups attached to a pyridine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(pentafluoroethoxy)pyridine can be achieved through various methods. One common approach involves the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction typically employs sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) as the fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-fluoro-5-(pentafluoroethoxy)pyridine involves its interaction with molecular targets through electrophilic and nucleophilic reactions . The electron-withdrawing fluorine atoms influence the compound’s reactivity and interaction with biological molecules .

Properties

IUPAC Name

2-fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSCEIVOTVOCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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